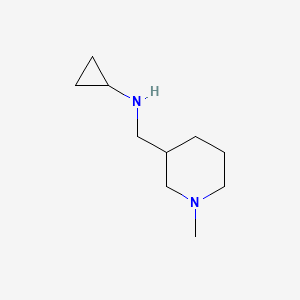
1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Vue d'ensemble
Description
1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as 1-(3,4-difluorophenyl)-2-(1,3-dioxolane-2-yl)ethanone, is a synthetic organic compound with a wide range of applications in the fields of organic synthesis, medicine, and materials science. It is a colorless, crystalline solid with a molecular weight of 220.2 g/mol and a melting point of 135-136 °C.
Applications De Recherche Scientifique
Synthesis and Material Science Applications
Organic Synthesis : This compound is involved in the synthesis of various chemical structures. For instance, it has been used as an intermediate in the synthesis of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines through the reaction with lithium amides, showcasing its utility in creating compounds with potential biological activities (Albright & Lieberman, 1994).
Polymer Science : The compound finds applications in polymer science, as seen in the synthesis and characterization of polymers derived from similar dioxolane structures. These studies investigate the thermal and mechanical properties of these polymers, offering insights into their potential applications in materials science (Coskun et al., 1998).
Material Characterization : Research on the synthesis of monoprotected 1,4-diketones via photoinduced alkylation shows the versatility of dioxolane derivatives in organic synthesis, highlighting their role in generating compounds with significant chemical properties (Mosca et al., 2001).
Medicinal Chemistry and Biological Applications
Antimicrobial and Anti-inflammatory Agents : Studies have demonstrated the synthesis of chalcone derivatives starting from similar dioxolane structures, indicating their potential as antimicrobial and anti-inflammatory agents. These derivatives have been evaluated for their efficacy against various pathogens, showing promising results (Rehman et al., 2022).
Synthesis of Biologically Active Compounds : Further research illustrates the use of dioxolane derivatives in the synthesis of compounds with potential biological activities. For example, compounds synthesized from dioxolane intermediates have shown significant fungicidal activity against various fungal pathogens, underscoring the importance of these structures in developing new agricultural chemicals (Mao et al., 2013).
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-2-1-7(5-9(8)13)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMYRVLBXXVAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204161 | |
| Record name | Ethanone, 1-(3,4-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263365-98-5 | |
| Record name | Ethanone, 1-(3,4-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3,4-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)

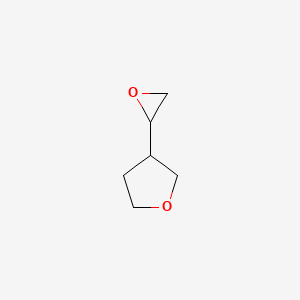
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)
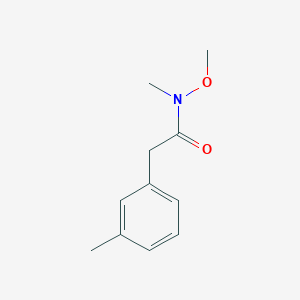

![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
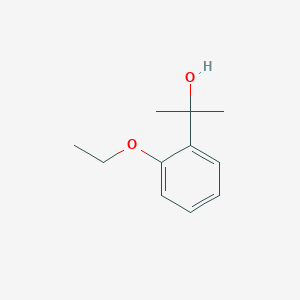
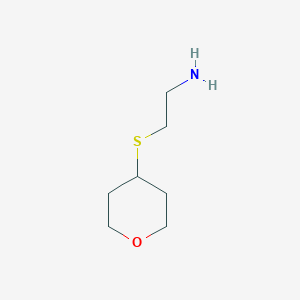
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)
